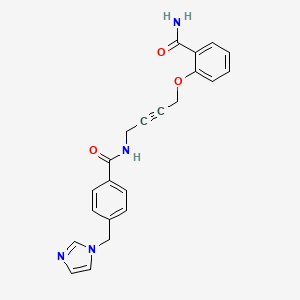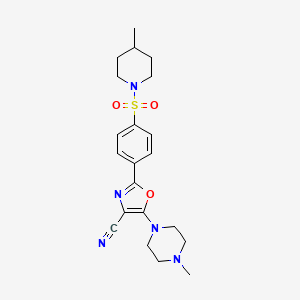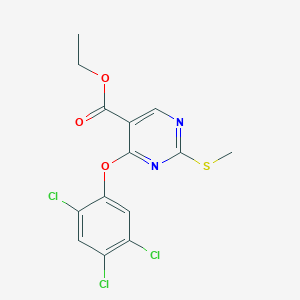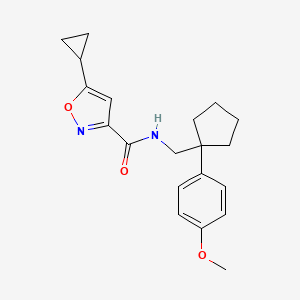![molecular formula C11H18N2O B2916746 N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide CAS No. 2411304-55-5](/img/structure/B2916746.png)
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide, also known as Mirogabalin, is a novel drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Mirogabalin is a member of the gabapentinoid class of drugs, which are commonly used to treat neuropathic pain.
Mecanismo De Acción
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, this compound can reduce the perception of pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the threshold for pain, reduce the frequency and intensity of pain, and improve sleep quality. This compound has also been shown to have anxiolytic effects, which can help to reduce anxiety and improve overall well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it easier to study. It has also been shown to be effective in a number of animal models of neuropathic pain. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain steady-state concentrations in animal models. It also has a relatively low bioavailability, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide. One area of interest is the potential use of this compound in the treatment of other types of chronic pain, such as cancer pain and fibromyalgia. Another area of interest is the potential use of this compound in combination with other drugs to improve pain relief. Finally, there is interest in developing new formulations of this compound that have improved bioavailability and longer half-lives.
Métodos De Síntesis
The synthesis of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide involves the reaction of 3,6-dihydro-2H-pyridine-4-carboxylic acid with 2-bromoethyl prop-2-enoate in the presence of a base. The resulting product is then reacted with methylamine to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of neuropathic pain, which is a type of chronic pain caused by damage to the nervous system. This compound has also been investigated for its potential use in the treatment of anxiety disorders and sleep disorders.
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-11(14)12-7-4-10-5-8-13(2)9-6-10/h3,5H,1,4,6-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIZVPKGLVJOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)
![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)


![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)




![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)